molecular formula C26H18O3 B14519348 Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone CAS No. 62422-93-9

Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone

Cat. No.: B14519348
CAS No.: 62422-93-9
M. Wt: 378.4 g/mol
InChI Key: VWICTVQJLHMSQE-UHFFFAOYSA-N
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Description

Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone is an organic compound characterized by its complex structure, which includes a benzodioxole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzodioxole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Known for its use in the synthesis of amphetamines.

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers in plastics and coatings.

    MDP2P: A precursor to MDMA, with a methylenedioxy group similar to the benzodioxole ring.

Uniqueness

Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone is unique due to its specific structural arrangement, which imparts distinct chemical properties and potential applications. Its combination of a benzodioxole ring with phenyl groups makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

62422-93-9

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

phenyl-[2-(2-phenyl-1,3-benzodioxol-2-yl)phenyl]methanone

InChI

InChI=1S/C26H18O3/c27-25(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-23-17-9-10-18-24(23)29-26/h1-18H

InChI Key

VWICTVQJLHMSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3(OC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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